7-Ethyl-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Ethyl-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 874397-17-8
VCID: VC21370441
InChI: InChI=1S/C24H20N2O5/c1-4-14-8-9-18-17(11-14)22(27)20-21(15-6-5-7-16(12-15)29-3)26(24(28)23(20)30-18)19-10-13(2)31-25-19/h5-12,21H,4H2,1-3H3
SMILES: CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OC
Molecular Formula: C24H20N2O5
Molecular Weight: 416.4g/mol

7-Ethyl-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 874397-17-8

Cat. No.: VC21370441

Molecular Formula: C24H20N2O5

Molecular Weight: 416.4g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 874397-17-8

Specification

CAS No. 874397-17-8
Molecular Formula C24H20N2O5
Molecular Weight 416.4g/mol
IUPAC Name 7-ethyl-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C24H20N2O5/c1-4-14-8-9-18-17(11-14)22(27)20-21(15-6-5-7-16(12-15)29-3)26(24(28)23(20)30-18)19-10-13(2)31-25-19/h5-12,21H,4H2,1-3H3
Standard InChI Key WEHLHDOJHKFVQD-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OC
Canonical SMILES CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OC

Introduction

7-Ethyl-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocycles, specifically dihydrochromeno-pyrrole derivatives. This compound incorporates both isoxazole and methoxyphenyl groups, making it a member of complex polycyclic systems often studied for their diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps in heterocyclic chemistry, including the manipulation of aromatic compounds. Techniques such as microwave-assisted synthesis have been noted to enhance reaction rates and yields in forming such heterocycles. Reaction conditions, including temperature and solvent choice, significantly influence the outcome and purity of the final product.

Biological Activity and Applications

Compounds like 7-Ethyl-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are of interest in medicinal chemistry due to their potential biological activities. Modifications in the structure can alter binding affinity and biological activity, indicating a structure-activity relationship crucial for drug design.

Chemical Reactions and Mechanism of Action

The compound can participate in various chemical reactions due to its functional groups. Reactions are often optimized using different solvents and temperatures to achieve higher yields and selectivity. The mechanism of action typically involves interaction with biological targets such as enzymes or receptors.

Research and Development

Research into this compound continues to explore its full potential in therapeutic applications and its role in advancing chemical synthesis methodologies. The compound's complex structure and potential for diverse biological activities make it a subject of ongoing investigation in the field of medicinal chemistry.

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